molecular formula C22H24F3N5O B2571673 N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034418-41-0

N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2571673
CAS No.: 2034418-41-0
M. Wt: 431.463
InChI Key: DNTGYQXZEMBLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H24F3N5O and its molecular weight is 431.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide and its derivatives have been explored for their potential anticancer and anti-inflammatory properties. Research has shown that certain pyrazolopyrimidines derivatives, which are structurally related, exhibit cytotoxic effects against cancer cell lines like HCT-116 and MCF-7, as well as inhibitory activities against 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activities

Derivatives of this compound have been synthesized and tested for their antimicrobial, antitubercular, and antimalarial activities. Studies reveal that certain compounds in this class display significant activity against these pathogens, suggesting their potential as therapeutic agents (Sapariya et al., 2017).

Structural and Spectral Analysis

The structural and spectral properties of pyrazole-carboxylic acid derivatives, closely related to the compound , have been extensively studied. These analyses provide insights into the molecular structure and characteristics, which are crucial for understanding their biological activity and potential applications in scientific research (Viveka et al., 2016).

Synthesis and Characterization

The synthesis and characterization of various derivatives of pyrazole-4-carboxamide have been a focus of research, exploring different synthetic routes and chemical properties. These studies contribute to the development of new compounds with potential pharmaceutical applications (Hassan et al., 2014).

Properties

IUPAC Name

N-cyclopentyl-5-methyl-1-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N5O/c1-16-19(15-26-30(16)18-9-3-2-4-10-18)21(31)29(17-7-5-6-8-17)14-13-28-12-11-20(27-28)22(23,24)25/h2-4,9-12,15,17H,5-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTGYQXZEMBLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.